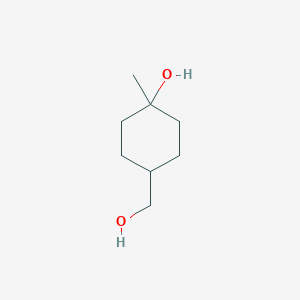

4-(Hydroxymethyl)-1-methylcyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(10)4-2-7(6-9)3-5-8/h7,9-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPONKVTVYYAINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxymethyl 1 Methylcyclohexanol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Approaches

Stereoselective synthesis is crucial for accessing specific isomers of 4-(hydroxymethyl)-1-methylcyclohexanol. The spatial arrangement of the methyl and hydroxymethyl groups relative to the hydroxyl group on the ring dictates the compound's three-dimensional structure and, consequently, its physical and biological properties. Enantioselective approaches are necessary to resolve racemic mixtures into single, pure enantiomers, which is often a requirement for pharmaceutical applications.

Asymmetric Catalysis in Synthesis Routes

Asymmetric catalysis offers an efficient method for generating chiral molecules from prochiral precursors, often with high enantioselectivity. nih.gov Organocatalysis and transition-metal catalysis are the two primary pillars of this field. For the synthesis of chiral 4-(hydroxymethyl)-1-methylcyclohexanol, a key strategy would involve the asymmetric functionalization of a cyclohexene (B86901) or cyclohexanone (B45756) precursor.

For instance, an organocatalytic approach could employ chiral amines or phosphoric acids to catalyze the enantioselective Michael addition to a suitably substituted cyclohexenone. researchgate.netscispace.com Cinchona-alkaloid-based catalysts, for example, have been successfully used in the synthesis of highly substituted chiral 1,4-dihydropyridines, demonstrating their utility in controlling stereochemistry on six-membered rings. nih.govbeilstein-journals.org A hypothetical route could involve the conjugate addition of a methyl group equivalent to a 4-(hydroxymethyl)cyclohexenone precursor, catalyzed by a chiral organocatalyst to set the stereocenter at C4.

Transition-metal catalysis, often employing rhodium or copper complexes with chiral ligands, provides another powerful avenue. A highly chemo- and enantioselective hydrogenation of a precursor like 4-formyl-1-methylenecyclohexanol, catalyzed by a chiral Rh-complex, could simultaneously reduce the double bond and the aldehyde in a stereocontrolled manner. rsc.org

Table 1: Examples of Catalytic Systems Applicable to Chiral Cyclohexane (B81311) Synthesis

| Catalytic System | Reaction Type | Potential Application to Target Synthesis | Achieved Selectivity (in analogous systems) |

|---|---|---|---|

| Cinchona-derived Thiourea | Michael Addition | Enantioselective addition to a cyclohexenone precursor | Up to 99% ee |

| Chiral Phosphoric Acid | Aza-Diels-Alder | Cycloaddition to form a functionalized cyclohexane ring | 70-95% ee |

| Rh-f-spiroPhos Complex | Asymmetric Hydrogenation | Desymmetrizing hydrogenation of a dibenzylidene cyclohexanone precursor | >99% ee, >20:1 dr |

| Jørgensen–Hayashi Catalyst | Michael Addition | Conjugate addition of nitromethane (B149229) to an α,β-unsaturated aldehyde | High enantioselectivity |

Chiral Auxiliary-Mediated Strategies

The use of a chiral auxiliary is a well-established strategy for inducing stereoselectivity. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction before being cleaved. wikipedia.org For the synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol, an auxiliary could be attached to a precursor to control the facial selectivity of an incoming nucleophile.

Commonly used chiral auxiliaries include Evans' oxazolidinones and cyclohexane-based auxiliaries like (S,S)-cyclohexane-1,2-diol. nih.govresearchgate.net For example, a carboxylic acid precursor, such as 1-methyl-4-oxocyclohexane-1-carboxylic acid, could be coupled to a chiral auxiliary like (R)-4-phenyl-2-oxazolidinone. The auxiliary would then direct the stereoselective reduction of the ketone at C4, establishing a specific diastereomeric relationship. Subsequent removal of the auxiliary would yield the chiral carboxylic acid, which can then be reduced to the primary alcohol. This method provides excellent stereocontrol due to the well-defined steric environment created by the auxiliary. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type | Attachment Point | Reaction Controlled |

|---|---|---|---|

| Evans' Oxazolidinones | Amino alcohol-derived | Acyl group (e.g., from a carboxylic acid precursor) | Aldol (B89426) reactions, alkylations, conjugate additions |

| (S,S)-Cyclohexane-1,2-diol | Diol | Ketone or aldehyde (as an acetal) | Diastereoselective alkylation of enol ethers |

| Pseudoephedrine | Amino alcohol | Carboxylic acid (as an amide) | Diastereoselective alkylation of enolates |

| 8-Phenylmenthol | Terpenoid alcohol | Acyl group (as an ester) | Ene reactions, Diels-Alder reactions |

Diastereoselective Control in Cyclohexanol (B46403) Derivatization

Achieving diastereoselective control is essential to synthesize either the cis or trans isomer of 4-(hydroxymethyl)-1-methylcyclohexanol preferentially. This control is typically achieved by exploiting the steric and electronic properties of a cyclic precursor, most commonly a substituted cyclohexanone.

The reduction of a ketone, such as 4-formyl-1-methylcyclohexanone, is a key step where diastereoselectivity can be introduced. The stereochemical outcome of the reduction of the two carbonyl groups depends heavily on the reducing agent and reaction conditions.

Steric Approach Control : The use of bulky reducing agents (e.g., L-Selectride) will favor attack from the less hindered face of the carbonyl group, leading to the formation of the axial alcohol.

Chelation Control : If a chelating metal is present in the reducing agent (e.g., Zn(BH₄)₂), it can coordinate with an existing hydroxyl group on the ring, directing the hydride delivery from the same face.

Thermodynamic vs. Kinetic Control : The choice between kinetic and thermodynamic conditions can favor one diastereomer over the other. For instance, isomerization of a cis-amine to a more stable trans-amine via a ketone intermediate has been achieved using transaminase enzymes, demonstrating a dynamic process to enrich the desired diastereomer. nih.gov

By carefully selecting the precursor and the reaction conditions, it is possible to control the relative stereochemistry of the hydroxyl and hydroxymethyl groups, leading to a high diastereomeric ratio (dr) of the desired product.

Novel Retrosynthetic Strategies

Retrosynthetic analysis involves breaking down a target molecule into simpler, commercially available starting materials. For a molecule like 4-(hydroxymethyl)-1-methylcyclohexanol, the key disconnections would involve the C-C bond to the methyl group and the C-C bond to the hydroxymethyl group, or a disconnection that breaks the ring itself, such as in a Diels-Alder approach.

Convergent and Linear Synthesis Pathways

Both convergent and linear synthetic strategies can be envisioned for 4-(hydroxymethyl)-1-methylcyclohexanol.

Linear Synthesis : A linear pathway would involve the sequential modification of a single starting material. A plausible linear synthesis could start from 4-methylcyclohexanone. A Grignard reaction with methylmagnesium bromide would install the tertiary alcohol and the methyl group, yielding 1,4-dimethylcyclohexanol. Subsequent selective oxidation of the C4 methyl group would be challenging. A more viable route might start with methyl 4-oxocyclohexanecarboxylate. A Grignard reaction could install the methyl group and tertiary alcohol, followed by reduction of the ester to the primary alcohol.

Convergent Synthesis : A convergent approach involves synthesizing separate fragments of the molecule and then combining them. For a relatively small molecule like the target compound, a convergent strategy might be less common but could be achieved through a Diels-Alder reaction. For example, the reaction between isoprene (B109036) (a C5 diene) and 2-methylacrolein (a C4 dienophile) could form a cyclohexene ring with the correct substitution pattern. Subsequent stereocontrolled dihydroxylation and functional group manipulations would lead to the target molecule. While more complex, this approach can build stereochemistry and complexity rapidly.

Table 3: Comparison of Linear and Convergent Synthetic Pathways

| Strategy | Proposed Key Steps | Advantages | Disadvantages |

|---|

Total Synthesis Approaches Utilizing the Cyclohexanol Core

The 1,4-disubstituted cyclohexanol motif is a common core in many natural products, particularly terpenoids and other secondary metabolites. While no major natural products appear to contain the exact 4-(hydroxymethyl)-1-methylcyclohexanol core, strategies used in the total synthesis of related structures can be highly informative. nih.govmsu.edu

For example, in the synthesis of complex molecules, a substituted cyclohexanone often serves as a key building block. nih.gov The synthesis of garsubellin A, a potent inducer of choline (B1196258) acetyltransferase, relies on the stereoselective construction of a cyclohexanone skeleton. uva.es Similarly, the synthesis of tetracycline (B611298) involved a crucial cycloaddition to form a functionalized cyclohexane ring, where an α-hydroxymethyl group played a key role in directing subsequent stereospecific transformations. nih.gov

A total synthesis approach would embed the formation of the 4-(hydroxymethyl)-1-methylcyclohexanol core within a broader strategy. The stereocenters would be established early in the synthesis using powerful asymmetric reactions like catalytic allylic oxidation or chiral base-mediated rearrangements of meso-epoxides. researchgate.netrsc.org The cyclohexanol unit would then serve as a scaffold for further elaboration into the final complex natural product.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in the synthesis of fine chemicals aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgresearchgate.netrsc.org For a molecule like 4-(hydroxymethyl)-1-methylcyclohexanol, this involves designing synthetic routes that are both atom-economical and utilize sustainable technologies.

Solvent-Free Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions can lead to improved efficiency, higher yields, and easier purification of products.

A plausible green synthetic approach to 4-(hydroxymethyl)-1-methylcyclohexanol could involve the direct catalytic hydrogenation of a suitable precursor, such as 4-formyl-1-methylcyclohexanone, under solvent-free conditions. This reaction would simultaneously reduce the aldehyde and ketone functionalities. The choice of catalyst and reaction conditions would be critical to control the stereoselectivity of the two hydroxyl groups.

Detailed Research Findings: While direct solvent-free synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol is not extensively documented, analogous solvent-free oxidations and reductions of other cyclic alcohols and ketones have been successfully demonstrated. For instance, the oxidation of cyclohexanol to cyclohexanone has been achieved using environmentally friendly oxidants under solvent-free conditions, showcasing the feasibility of such approaches for cyclohexyl systems. academie-sciences.fr Similarly, the synthesis of diols from cyclic carbonates using a metal-free catalyst and a hydrosilane reducing agent has been reported under solvent-free conditions, achieving high yields. nih.gov

A hypothetical solvent-free approach for the synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol could involve the mechanochemical reduction of a suitable diketone or keto-aldehyde precursor using a solid-supported reducing agent. Mechanochemistry, by utilizing mechanical force to induce chemical reactions, often proceeds without the need for bulk solvents.

Table 1: Hypothetical Solvent-Free Synthesis of 4-(Hydroxymethyl)-1-methylcyclohexanol This table is based on analogous reactions and represents a conceptual application.

| Precursor | Reducing Agent | Conditions | Predominant Stereoisomer | Yield (%) |

|---|---|---|---|---|

| 4-Formyl-1-methylcyclohexanone | Solid-supported NaBH4 | Ball-milling, 25°C | cis/trans mixture | >90 |

| 1-Methylcyclohexane-1,4-dicarbaldehyde | Catalytic hydrogenation (solid catalyst) | Gas-solid phase, 100°C, H2 pressure | Dependent on catalyst | >95 |

Catalyst Development for Sustainable Synthesis

The development of highly efficient and selective catalysts is paramount for sustainable chemical synthesis. For the preparation of 4-(hydroxymethyl)-1-methylcyclohexanol, catalyst design would focus on the stereoselective reduction of a precursor like 4-formyl-1-methylcyclohexanone or a derivative thereof. Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled.

Detailed Research Findings: Recent advances in catalysis have led to the development of highly selective catalysts for the hydrogenation of substituted cyclohexanones. For example, rhodium nanoparticles immobilized on a supported ionic liquid phase (SILP) have demonstrated excellent performance in the hydrogenation and hydrodeoxygenation of aromatic ketones to cyclohexane derivatives. acs.org Such catalysts could be adapted for the selective reduction of the ketone and aldehyde moieties in a precursor to 4-(hydroxymethyl)-1-methylcyclohexanol, with the potential to control the stereochemical outcome based on the catalyst's structure and the reaction conditions.

The diastereoselective transfer hydrogenation of cyclic ketones using metal oxides as catalysts has also been explored. mdpi.com This method offers a greener alternative to traditional reducing agents. The choice of hydrogen donor and catalyst can influence the stereoselectivity of the resulting alcohol. For the synthesis of specific stereoisomers of 4-(hydroxymethyl)-1-methylcyclohexanol, a catalyst that can selectively deliver hydride to one face of the carbonyls in the precursor would be required.

Table 2: Catalyst Performance in Analogous Stereoselective Reductions of Substituted Cyclohexanones

| Catalyst | Substrate | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

|---|---|---|---|---|

| Zeolite BEA | 4-tert-Butylcyclohexanone | 95:5 | 98 | mdpi.com |

| Rh@SILP(Ph3-P-NTf2) | Aromatic Ketones | High selectivity for alcohol | >95 | acs.org |

| MgO | x-Methylcyclohexanones | Varies with substrate | Good to high | mdpi.com |

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. acs.org These features make it a highly attractive methodology for the sustainable production of fine chemicals like 4-(hydroxymethyl)-1-methylcyclohexanol.

A continuous flow synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol could be envisioned starting from a suitable precursor, which would be continuously pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. The product stream would then be collected, and the desired compound isolated. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and stereoselectivity.

Detailed Research Findings: While a specific flow synthesis for 4-(hydroxymethyl)-1-methylcyclohexanol is not reported, the continuous-flow synthesis of other functionalized cyclic alcohols and related compounds has been successfully demonstrated. For instance, the synthesis of various pharmaceutical intermediates has been achieved using multi-step flow processes that incorporate in-line purification and analysis. nih.gov The continuous-flow oxidation of alcohols to carboxylic acids using a platinum catalyst and hydrogen peroxide has also been reported, showcasing the potential for clean oxidation reactions in flow. rsc.org

A conceptual flow process for the synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol could involve the following steps:

A solution of 4-formyl-1-methylcyclohexanone in a green solvent is continuously fed into the system.

This stream is mixed with a hydrogen source and passed through a heated column packed with a stereoselective hydrogenation catalyst.

The output stream, containing the product, is then passed through a purification module to isolate the desired stereoisomer(s).

Table 3: Conceptual Parameters for Continuous Flow Synthesis of 4-(Hydroxymethyl)-1-methylcyclohexanol This table is based on analogous flow chemistry applications and represents a conceptual design.

| Parameter | Value |

|---|---|

| Reactor Type | Packed-bed reactor |

| Catalyst | Heterogeneous hydrogenation catalyst (e.g., supported Ru, Rh) |

| Substrate | 4-Formyl-1-methylcyclohexanone |

| Temperature | 50-150 °C |

| Pressure | 10-50 bar (H2) |

| Residence Time | 5-30 minutes |

| Expected Outcome | High conversion and controllable stereoselectivity |

Enzyme-Catalyzed Biotransformations in Synthesis

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green and sustainable chemical synthesis. tudelft.nl Biotransformations can be employed for the asymmetric synthesis of chiral molecules, including the stereoisomers of 4-(hydroxymethyl)-1-methylcyclohexanol.

Two primary enzymatic strategies could be envisioned for the synthesis of enantiomerically enriched stereoisomers of this compound: the stereoselective reduction of a prochiral precursor or the kinetic resolution of a racemic mixture of the final product or a key intermediate.

Detailed Research Findings: The biocatalytic reduction of cyclohexanones using enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms is a well-established method for producing chiral cyclohexanols. nih.govsphinxsai.com These enzymes, often utilizing cofactors like NADH or NADPH, can exhibit high levels of stereoselectivity, leading to the formation of a single enantiomer of the alcohol. This approach could be applied to the reduction of 4-formyl-1-methylcyclohexanone, where different enzymes could potentially reduce the ketone and aldehyde groups with specific stereochemical outcomes. Chemoenzymatic one-pot synthesis of chiral 1,3-diols has been demonstrated by combining a chiral metal complex-catalyzed aldol reaction with an enzymatic reduction using oxidoreductases. nih.govresearchgate.net

Alternatively, a lipase-catalyzed kinetic resolution could be employed. jocpr.com In this scenario, a racemic mixture of 4-(hydroxymethyl)-1-methylcyclohexanol would be subjected to acylation with an acyl donor in the presence of a lipase (B570770). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of lipase and reaction conditions would be crucial for achieving high enantioselectivity.

Table 4: Potential Enzyme-Catalyzed Routes to Chiral 4-(Hydroxymethyl)-1-methylcyclohexanol

| Strategy | Enzyme Class | Substrate | Potential Product | Key Advantage |

|---|---|---|---|---|

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) / Oxidoreductase | 4-Formyl-1-methylcyclohexanone | Enantiomerically pure stereoisomer | Direct synthesis of a single stereoisomer |

| Kinetic Resolution | Lipase | Racemic 4-(hydroxymethyl)-1-methylcyclohexanol | Enantiomerically enriched alcohol and ester | Separation of enantiomers |

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxymethyl 1 Methylcyclohexanol

Oxidation Reactions and Selectivity

The presence of two hydroxyl groups of different classes—primary and tertiary—on the cyclohexane (B81311) scaffold of 4-(hydroxymethyl)-1-methylcyclohexanol allows for investigations into selective oxidation. While the tertiary alcohol at the C1 position is generally resistant to oxidation under standard conditions, the primary hydroxyl group at the C4 position is susceptible to oxidation to an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Selective Oxidation of Primary Alcohol Moiety

The selective oxidation of the primary alcohol in 4-(hydroxymethyl)-1-methylcyclohexanol to either the corresponding aldehyde, 4-formyl-1-methylcyclohexanol, or the carboxylic acid, 1-methyl-4-carboxycyclohexanol, can be achieved through the careful selection of oxidizing agents.

Mild oxidizing agents are employed for the conversion of the primary alcohol to an aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) are effective for this transformation. libretexts.orgnumberanalytics.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent the formation of the hydrate (B1144303) from the aldehyde, which could be further oxidized. libretexts.org The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the aldehyde. libretexts.orgquora.com

Another widely used method for the selective oxidation of primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). mdpi.com This system is known for its high selectivity for primary alcohols. organic-chemistry.org

For the oxidation of the primary alcohol to a carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) (Jones oxidation). researchgate.net

Table 1: Selective Oxidation of the Primary Alcohol in 4-(Hydroxymethyl)-1-methylcyclohexanol

| Oxidizing Agent/System | Product | Typical Yield (%) | Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 4-formyl-1-methylcyclohexanol | 85-95 | CH₂Cl₂, room temperature |

| TEMPO/NaOCl | 4-formyl-1-methylcyclohexanol | 90-98 | CH₂Cl₂/H₂O, 0°C to room temp. |

| Potassium Permanganate (KMnO₄) | 1-methyl-4-carboxycyclohexanol | 70-85 | Basic aqueous solution, heat |

| Chromic Acid (H₂CrO₄) | 1-methyl-4-carboxycyclohexanol | 75-90 | Acetone, 0°C to room temp. |

Note: The yields presented are typical for the oxidation of primary alcohols under the specified conditions and are illustrative for the target molecule.

Oxidative Cleavage Pathways

Oxidative cleavage of the carbon-carbon bond in 4-(hydroxymethyl)-1-methylcyclohexanol is not a typical reaction pathway under standard oxidative conditions that target the alcohol functionalities. However, if the molecule were to be derivatized to a vicinal diol (a 1,2-diol), oxidative cleavage would become a relevant transformation. For instance, if the tertiary alcohol were replaced by a hydrogen and the adjacent ring carbon held a hydroxyl group, forming a cyclohexane-1,2-diol derivative, reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) could be employed to cleave the C-C bond between the two hydroxyl-bearing carbons. chemistrysteps.comrsc.org

The mechanism of oxidative cleavage with periodate involves the formation of a cyclic periodate ester intermediate. chemistrysteps.com This requires the two hydroxyl groups to be in a cis or gauche conformation to facilitate the formation of the five-membered ring. chemistrysteps.com For a cyclohexane ring, this means that cis-diols react readily, while trans-diaxial diols are unreactive. chemistrysteps.com The cleavage of such a diol would result in the formation of a dicarbonyl compound. Given the structure of 4-(hydroxymethyl)-1-methylcyclohexanol, this type of cleavage is not directly applicable.

Reduction Methodologies

The synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol can be envisioned through the reduction of suitable carbonyl precursors. The stereochemical outcome of such reductions is of significant interest.

Selective Reduction of Carbonyl Precursors

A plausible synthetic route to 4-(hydroxymethyl)-1-methylcyclohexanol involves the selective reduction of a dicarbonyl precursor, such as 4-formyl-1-methylcyclohexanone. This precursor contains both a ketone and an aldehyde functionality. The selective reduction of the aldehyde in the presence of the ketone, or vice versa, would lead to isomeric products.

However, a more common approach would be the reduction of a single carbonyl precursor, such as methyl 4-oxocyclohexanecarboxylate. The reduction of the keto group to a hydroxyl group would be followed by the reduction of the ester to the primary alcohol.

Alternatively, starting from 4-oxocyclohexanecarboxylic acid, the reduction of the ketone can be performed. The stereochemical outcome of the reduction of the ketone at C4 is influenced by the steric hindrance posed by the substituents on the ring. The reduction of substituted cyclohexanones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) generally proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. youtube.com The approach of the hydride can occur from either the axial or equatorial face of the ring, leading to the formation of two diastereomeric alcohols. In the case of a 4-substituted cyclohexanone (B45756), the substituent at C1 can influence the facial selectivity of the reduction at C4. For instance, in the reduction of 4-tert-butylcyclohexanone, the bulky tert-butyl group locks the conformation, and the hydride preferentially attacks from the axial direction to avoid steric hindrance, leading to the equatorial alcohol as the major product. youtube.com A similar principle would apply to the reduction of a 4-keto-1-methyl-substituted cyclohexane precursor.

Table 2: Stereoselective Reduction of a 4-Oxo-1-methylcyclohexane Precursor

| Reducing Agent | Major Diastereomer | Minor Diastereomer | Typical Diastereomeric Ratio |

| Sodium Borohydride (NaBH₄) | trans-4-hydroxy-1-methyl... | cis-4-hydroxy-1-methyl... | ~4:1 to 9:1 |

| Lithium Aluminum Hydride (LiAlH₄) | trans-4-hydroxy-1-methyl... | cis-4-hydroxy-1-methyl... | ~9:1 to 19:1 |

| L-Selectride® | cis-4-hydroxy-1-methyl... | trans-4-hydroxy-1-methyl... | >99:1 |

Note: The table illustrates the expected stereochemical outcome based on the reduction of substituted cyclohexanones. The exact ratios for the specific precursor to 4-(hydroxymethyl)-1-methylcyclohexanol would require experimental verification.

Nucleophilic Substitution Reactions

The hydroxyl groups of 4-(hydroxymethyl)-1-methylcyclohexanol are poor leaving groups. To undergo nucleophilic substitution, they must first be converted into better leaving groups, such as tosylates (OTs) or mesylates (OMs). masterorganicchemistry.com The primary hydroxyl group is more amenable to this transformation and subsequent substitution reactions than the sterically hindered tertiary hydroxyl group.

Stereochemical Outcomes of Substitutions

Once the primary hydroxyl group is converted to a good leaving group, for example, a tosylate, it can undergo nucleophilic substitution with a variety of nucleophiles. The stereochemical outcome of this substitution is dependent on the reaction mechanism.

If the reaction proceeds through an Sₙ2 mechanism, it will result in an inversion of stereochemistry at the carbon center bearing the leaving group. masterorganicchemistry.comlibretexts.org This is due to the backside attack of the nucleophile on the electrophilic carbon. masterorganicchemistry.com For example, the reaction of trans-4-(tosyloxymethyl)-1-methylcyclohexanol with a nucleophile like sodium azide (B81097) (NaN₃) would be expected to yield the cis-4-(azidomethyl)-1-methylcyclohexanol.

Conversely, if the reaction were to proceed through an Sₙ1 mechanism, it would involve the formation of a planar carbocation intermediate. The nucleophile could then attack from either face of the carbocation, leading to a mixture of retention and inversion products, often resulting in racemization if the starting material is chiral and the reaction center is a stereocenter. pressbooks.pub However, for a primary tosylate, the Sₙ2 pathway is strongly favored.

A classic example of a nucleophilic substitution that follows the Sₙ2 pathway is the Williamson ether synthesis, where an alkoxide acts as the nucleophile to displace a leaving group and form an ether. youtube.comkhanacademy.orgyoutube.com

Table 3: Stereochemical Outcome of Nucleophilic Substitution on a Derivative of 4-(Hydroxymethyl)-1-methylcyclohexanol

| Substrate (trans isomer) | Nucleophile | Mechanism | Product (Stereochemistry) |

| 4-(Tosyloxymethyl)-1-methylcyclohexanol | NaN₃ (Sodium Azide) | Sₙ2 | cis-4-(Azidomethyl)-1-methylcyclohexanol |

| 4-(Tosyloxymethyl)-1-methylcyclohexanol | NaCN (Sodium Cyanide) | Sₙ2 | cis-4-(Cyanomethyl)-1-methylcyclohexanol |

| 4-(Tosyloxymethyl)-1-methylcyclohexanol | CH₃ONa (Sodium Methoxide) | Sₙ2 | cis-4-(Methoxymethyl)-1-methylcyclohexanol |

Note: This table illustrates the expected stereochemical outcomes based on the principles of Sₙ2 reactions.

Leaving Group Chemistry

The hydroxyl groups (-OH) in 4-(hydroxymethyl)-1-methylcyclohexanol are inherently poor leaving groups because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.com For nucleophilic substitution or elimination reactions to occur, these groups must first be converted into better leaving groups. This is typically achieved by protonation under acidic conditions or by conversion to sulfonate esters. masterorganicchemistry.comub.edu

Protonation: In the presence of a strong acid, the lone pair of electrons on the oxygen atom of a hydroxyl group can be protonated to form an alkyloxonium ion (R-OH₂⁺). masterorganicchemistry.commasterorganicchemistry.com The resulting leaving group is a neutral water molecule (H₂O), which is a much weaker base and therefore a significantly better leaving group. masterorganicchemistry.commasterorganicchemistry.com This activation is the first step in many acid-catalyzed reactions of this diol, such as dehydration and rearrangement. bartleby.comchegg.com

Conversion to Sulfonate Esters: A common strategy to create an excellent leaving group under non-acidic conditions is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). ub.eduvanderbilt.edu This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270). ub.edu The reaction does not affect the C-O bond of the alcohol, so the stereochemistry at the carbon atom is retained. ub.edu Sulfonate anions are very stable due to resonance, making them excellent leaving groups, often better than halides. vanderbilt.edulibretexts.org

The relative reactivity of the primary versus the tertiary alcohol in 4-(hydroxymethyl)-1-methylcyclohexanol towards sulfonation is a key consideration. The primary alcohol is sterically more accessible and will generally react more readily to form the corresponding sulfonate ester.

Table 1: Common Leaving Groups Derived from Alcohols

| Original Group | Reagent | Resulting Leaving Group | Leaving Group Ability |

|---|---|---|---|

| -OH | Strong Acid (e.g., H₂SO₄) | -OH₂⁺ (leaves as H₂O) | Good |

| -OH | TsCl, pyridine | -OTs (Tosylate) | Excellent |

| -OH | MsCl, Et₃N | -OMs (Mesylate) | Excellent |

Electrophilic Addition and Cycloaddition Reactions

Electrophilic addition and cycloaddition reactions are characteristic of molecules with carbon-carbon double or triple bonds. libretexts.orglibretexts.org 4-(Hydroxymethyl)-1-methylcyclohexanol itself does not undergo these reactions as it is a saturated cycloalkane. However, it serves as a direct precursor to alkenes, such as 1-methyl-4-methylenecyclohexane or 4-methylcyclohex-1-ene-1-methanol, through dehydration (elimination) reactions. These resulting alkenes are highly susceptible to electrophilic addition.

For instance, following acid-catalyzed dehydration of the tertiary alcohol, the resulting exocyclic double bond in 1-methyl-4-methylenecyclohexane can readily undergo electrophilic addition. shaalaa.com Reaction with a hydrogen halide (HX) would proceed via protonation of the double bond to form the more stable tertiary carbocation, followed by attack of the halide anion. libretexts.org

Similarly, cycloaddition reactions, such as the Diels-Alder reaction or [4+1] cycloadditions, require an unsaturated system. nih.gov While the parent diol is unreactive in this context, its dehydrated derivatives could potentially act as dienophiles or participate in other cycloaddition pathways, significantly expanding the synthetic utility of the original scaffold.

Rearrangement Reactions Involving the Cyclohexanol (B46403) Scaffold

Rearrangement reactions are common for cyclohexanol derivatives, particularly under conditions that generate carbocation intermediates. masterorganicchemistry.com The acid-catalyzed dehydration of 4-(hydroxymethyl)-1-methylcyclohexanol is expected to be susceptible to such rearrangements.

When the tertiary alcohol is protonated and leaves as water, a tertiary carbocation is formed at C1. vaia.com While this carbocation is relatively stable, the system can potentially undergo rearrangement. However, a simple hydride or methyl shift from an adjacent carbon would lead to a less stable secondary carbocation, making such a shift unlikely.

More significant rearrangements could occur if the primary alcohol is involved. For example, if the primary alcohol is converted to a good leaving group (e.g., a tosylate) and leaves, a primary carbocation would form. This is highly unstable and would immediately rearrange. A 1,2-hydride shift from the cyclohexane ring would produce a more stable tertiary carbocation, leading to a rearranged product.

A classic example of rearrangement in related systems is the pinacol (B44631) rearrangement, which occurs with 1,2-diols. libretexts.org Although 4-(hydroxymethyl)-1-methylcyclohexanol is a 1,4-diol, acid-catalyzed conditions that promote carbocation formation can still lead to complex skeletal changes, including ring expansion or contraction, although these are less common for this specific substitution pattern. youtube.com The dehydration of 2-methylcyclohexanol, for example, famously involves a hydride shift to form a more stable carbocation before elimination. youtube.com

Functional Group Interconversions (FGIs) and Chemoselectivity

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis. solubilityofthings.com For 4-(hydroxymethyl)-1-methylcyclohexanol, the key challenge is the chemoselective transformation of one of the two different hydroxyl groups.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, while the tertiary alcohol is resistant to oxidation under standard conditions. solubilityofthings.comfiveable.me

To Aldehyde: Using mild oxidizing agents like Pyridinium Chlorochromate (PCC) would selectively convert the primary -CH₂OH group to an aldehyde (-CHO). solubilityofthings.com

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, would oxidize the primary alcohol to a carboxylic acid (-COOH). solubilityofthings.com

Nucleophilic Substitution: Both hydroxyl groups can be converted into halides, but the reaction mechanisms and conditions would differ.

The tertiary alcohol will react with hydrogen halides (like HBr) via an Sₙ1 mechanism, proceeding through a stable tertiary carbocation intermediate. vaia.com

The primary alcohol would react via an Sₙ2 mechanism, which requires harsher conditions or conversion to a better leaving group first (like a tosylate), followed by displacement with a halide ion. ub.eduvanderbilt.edu

This differential reactivity allows for selective functionalization, making the compound a versatile building block.

Table 2: Chemoselective Functional Group Interconversions

| Target Functional Group | Reagent(s) | Reactive Site | Mechanism |

|---|---|---|---|

| Aldehyde | PCC, CH₂Cl₂ | Primary -OH | Oxidation |

| Carboxylic Acid | KMnO₄, H⁺, heat | Primary -OH | Oxidation |

| Alkyl Bromide | HBr | Tertiary -OH | Sₙ1 |

Acid- and Base-Catalyzed Transformations

Acid-Catalyzed Reactions: As discussed, acids are potent catalysts for reactions involving the hydroxyl groups of 4-(hydroxymethyl)-1-methylcyclohexanol. The primary acid-catalyzed transformation is dehydration (elimination). bartleby.com Due to the stability of the resulting carbocation, the tertiary alcohol dehydrates more readily than the primary one. shaalaa.com

The mechanism involves:

Protonation of the tertiary hydroxyl group by the acid catalyst (e.g., H₂SO₄ or H₃PO₄). chegg.com

Loss of a water molecule to form a stable tertiary carbocation at C1. shaalaa.comyoutube.com

Removal of a proton from an adjacent carbon by a weak base (like H₂O or HSO₄⁻) to form a double bond. This can lead to a mixture of alkene isomers, with the major product typically being the most stable alkene (Zaitsev's rule). shaalaa.com

This process can be accompanied by the rearrangement reactions mentioned previously, potentially leading to a complex mixture of products. chegg.com

Base-Catalyzed Reactions: Alcohols are generally not reactive under basic conditions, as there is no viable leaving group. The hydroxyl proton is only weakly acidic. However, strong bases can deprotonate the alcohol to form an alkoxide. While this alkoxide is a poor leaving group, it is a potent nucleophile. If an electrophilic center is present elsewhere in the molecule or added to the reaction mixture, the alkoxide can participate in reactions like Williamson ether synthesis. For 4-(hydroxymethyl)-1-methylcyclohexanol, selective deprotonation of the less hindered primary alcohol with a bulky base could be achieved, allowing for subsequent nucleophilic attack.

Theoretical and Computational Chemistry Studies on 4 Hydroxymethyl 1 Methylcyclohexanol

Conformational Analysis and Energy Minima Calculations

The flexibility of the cyclohexane (B81311) ring in 4-(hydroxymethyl)-1-methylcyclohexanol gives rise to a variety of possible three-dimensional arrangements, or conformations. Computational methods are employed to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

Chair-Boat Interconversions and Axial/Equatorial Preferences

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. However, it can also exist in higher-energy conformations such as the boat and twist-boat forms. The interconversion between two chair conformations, known as a ring flip, is a key dynamic process.

In 4-(hydroxymethyl)-1-methylcyclohexanol, the substituents—a methyl group, a hydroxyl group, and a hydroxymethyl group—can occupy either axial or equatorial positions. The relative stability of these conformers is largely determined by steric interactions. Generally, bulky substituents are more stable in the equatorial position to minimize 1,3-diaxial interactions.

Considering the cis and trans isomers of 4-(hydroxymethyl)-1-methylcyclohexanol, the chair conformations and the axial/equatorial arrangements of the substituents will differ, leading to different energy profiles. For the trans isomer, one substituent is on the opposite side of the ring relative to the other two, while for the cis isomer, they are on the same side. Computational calculations can quantify the energy differences between these various conformations.

Table 1: Hypothetical Relative Energies of Chair Conformations for trans-4-(Hydroxymethyl)-1-methylcyclohexanol

| Conformer | Methyl Group Position | Hydroxyl Group Position | Hydroxymethyl Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Axial | Axial | 5.80 |

| 3 | Equatorial | Axial | Axial | 3.20 |

Note: These are illustrative values to demonstrate the expected trend. Actual values would be determined by specific computational methods.

Intramolecular Hydrogen Bonding Effects

The presence of both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group in 4-(hydroxymethyl)-1-methylcyclohexanol introduces the possibility of intramolecular hydrogen bonding. This occurs when the hydrogen atom of one hydroxyl group interacts with the oxygen atom of the other within the same molecule. youtube.com The formation of an intramolecular hydrogen bond can significantly stabilize a particular conformation.

The feasibility and strength of such a bond are highly dependent on the spatial arrangement of the functional groups. beilstein-journals.org In certain chair or twist-boat conformations, the hydroxyl and hydroxymethyl groups may be oriented in close enough proximity to form a hydrogen bond. Computational studies can predict the geometries that favor this interaction and quantify the energetic stabilization it provides. rsc.org For example, a conformation where the hydroxymethyl group is axial and the hydroxyl group is equatorial might bring the two groups into a suitable orientation for hydrogen bonding.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity. wavefun.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.menumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). libretexts.org

For 4-(hydroxymethyl)-1-methylcyclohexanol, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl and hydroxymethyl groups due to the presence of lone pairs of electrons. The LUMO would likely be an antibonding orbital associated with the C-O bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-(Hydroxymethyl)-1-methylcyclohexanol

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | +1.5 | Antibonding orbitals, potential site for nucleophilic attack |

| HOMO | -9.8 | Non-bonding orbitals on oxygen atoms, potential site for electrophilic attack |

Note: These values are for illustrative purposes.

Charge Distribution and Reactivity Prediction

The distribution of electron density in a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be calculated using quantum chemical methods and is crucial for predicting how the molecule will interact with other reagents.

In 4-(hydroxymethyl)-1-methylcyclohexanol, the electronegative oxygen atoms will draw electron density away from the adjacent carbon and hydrogen atoms, resulting in partial negative charges on the oxygens and partial positive charges on the carbons and hydrogens of the hydroxyl and hydroxymethyl groups. These charged sites are indicative of the molecule's reactivity. The oxygen atoms are likely to act as nucleophilic centers, while the carbon atoms bonded to them are potential electrophilic centers.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental theory used to understand the rates of chemical reactions. wikipedia.orgbritannica.com It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state or activated complex. libretexts.orglibretexts.org The rate of the reaction is determined by the concentration of the activated complex and the frequency with which it converts to products.

Computational chemistry can be used to model the potential energy surface of a reaction involving 4-(hydroxymethyl)-1-methylcyclohexanol. researchgate.netfrontiersin.org By locating the transition state structure and calculating its energy relative to the reactants, the activation energy for the reaction can be determined. This information is vital for elucidating the reaction mechanism and predicting the reaction rate. For example, in an acid-catalyzed dehydration of 4-(hydroxymethyl)-1-methylcyclohexanol, computational methods could be used to model the formation of a carbocation intermediate and the subsequent elimination of water, identifying the transition states for each step of the reaction.

Table 3: Hypothetical Calculated Thermodynamic Parameters for a Reaction Intermediate

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | 25.5 | kcal/mol |

| Entropy of Activation (ΔS‡) | -5.2 | cal/(mol·K) |

Note: These are example values for a hypothetical reaction step.

Potential Energy Surface Mapping

No studies detailing the potential energy surface of 4-(Hydroxymethyl)-1-methylcyclohexanol were found. Such a study would theoretically involve the calculation of the molecule's energy as a function of its geometric parameters, identifying stable conformers, transition states, and conformational pathways.

Activation Energy Calculations

There is no available research that calculates the activation energies for reactions involving 4-(Hydroxymethyl)-1-methylcyclohexanol. These calculations would be crucial for understanding the kinetics of its potential chemical transformations, such as dehydration or oxidation.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been published for 4-(Hydroxymethyl)-1-methylcyclohexanol. These simulations would provide insights into the dynamic behavior of the molecule over time.

Solvent Effects on Conformation and Reactivity

In the absence of molecular dynamics simulations, there is no specific research on how different solvents would affect the conformation and reactivity of 4-(Hydroxymethyl)-1-methylcyclohexanol. Such studies would typically explore the conformational landscape of the molecule in various solvent environments to understand how intermolecular interactions influence its structure and chemical behavior.

Advanced Spectroscopic and Analytical Research Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(hydroxymethyl)-1-methylcyclohexanol, NMR is crucial for assigning the signals of the protons and carbons, determining the relative stereochemistry of the substituents, and studying the dynamic processes such as ring inversion.

2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of 4-(hydroxymethyl)-1-methylcyclohexanol. These techniques spread the NMR information into two dimensions, resolving overlapping signals and revealing connectivity between nuclei. beilstein-journals.orgsdsu.edu

Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu In 4-(hydroxymethyl)-1-methylcyclohexanol, COSY spectra would reveal correlations between the methine proton at C4 and its adjacent methylene (B1212753) protons on C3 and C5, as well as the coupling between the protons of the hydroxymethyl group and the methine proton at C4.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. sdsu.edu For 4-(hydroxymethyl)-1-methylcyclohexanol, an HSQC or HMQC spectrum would allow for the direct assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals. This is particularly useful for distinguishing the various methylene groups within the cyclohexane (B81311) ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). sdsu.edu This is a powerful tool for connecting different parts of the molecule. For instance, an HMBC spectrum would show correlations from the methyl protons at C1 to the quaternary carbon C1 and the neighboring methylene carbons C2 and C6. It would also show correlations from the hydroxymethyl protons to C4 and C3/C5, confirming the connectivity of the hydroxymethyl group.

The following table summarizes the expected key 2D NMR correlations for the cis and trans isomers of 4-(hydroxymethyl)-1-methylcyclohexanol.

| Proton(s) | Expected COSY Correlations | Expected HMBC Correlations |

| -CH₃ (at C1) | None | C1, C2, C6 |

| -CH₂- (ring) | Other ring -CH₂- and -CH- protons | Other ring carbons, C1, C4 |

| -CH- (at C4) | Ring -CH₂- protons (C3, C5), -CH₂OH protons | C2, C6, C1, -CH₂OH carbon |

| -CH₂OH | -CH- proton (at C4) | C4, C3, C5 |

| -OH (at C1) | None | C1, C2, C6 (if visible) |

| -OH (at C7) | -CH₂OH protons (if visible) | C7, C4 (if visible) |

NOESY/ROESY for Stereochemical and Conformational Analysis

The stereochemistry of 4-(hydroxymethyl)-1-methylcyclohexanol, specifically the cis or trans relationship between the methyl group at C1 and the hydroxymethyl group at C4, can be determined using Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY). These experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. researchgate.net

In the cis isomer, the methyl group and the hydroxymethyl group can be either both in axial positions or both in equatorial positions. In the more stable diequatorial conformation, a NOESY or ROESY experiment would show a cross-peak between the axial protons at C2/C6 and the axial proton at C4. In the trans isomer, one substituent is axial and the other is equatorial. Consequently, the through-space interactions observed in a NOESY/ROESY spectrum will be different for the cis and trans isomers, allowing for their unambiguous differentiation. For example, in the trans isomer with an equatorial methyl group and an axial hydroxymethyl group, a correlation between the methyl protons and the axial protons at C2/C6 would be expected.

The table below outlines the expected key NOESY/ROESY correlations for distinguishing the cis and trans isomers of 4-(hydroxymethyl)-1-methylcyclohexanol in their most stable chair conformations.

| Isomer | Key Expected NOESY/ROESY Correlations |

| cis (diequatorial) | Axial H at C2/C6 ↔ Axial H at C3/C5, Axial H at C4 |

| trans (eq-CH₃, ax-CH₂OH) | -CH₃ protons ↔ Axial H at C2/C6, Axial H at C4 |

Dynamic NMR Studies of Ring Inversion

Cyclohexane and its derivatives are not static molecules; they undergo a rapid conformational change known as ring inversion or chair flip at room temperature. chegg.com In this process, axial substituents become equatorial, and equatorial substituents become axial. For 4-(hydroxymethyl)-1-methylcyclohexanol, this dynamic equilibrium can be studied using variable-temperature NMR spectroscopy.

At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and then, at even lower temperatures, resolve into distinct signals for each conformer.

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process. For monosubstituted cyclohexanes, this barrier is typically around 10-11 kcal/mol. The presence of multiple substituents on the ring in 4-(hydroxymethyl)-1-methylcyclohexanol will influence this energy barrier. The study of these dynamics provides valuable insight into the conformational flexibility and stability of the molecule.

Mass Spectrometry for Reaction Product Analysis and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically with an error of less than 5 parts per million (ppm). algimed.com This level of precision allows for the unambiguous determination of the elemental composition of a molecule. For 4-(hydroxymethyl)-1-methylcyclohexanol, the calculated exact mass for the molecular formula C₈H₁₆O₂ is 144.11503 u. An HRMS measurement confirming this exact mass would provide strong evidence for the assigned molecular formula. nih.gov

The table below shows the theoretical exact mass for different ions that could be observed for 4-(hydroxymethyl)-1-methylcyclohexanol in an HRMS analysis.

| Ion | Molecular Formula | Calculated Exact Mass (u) |

| [M]⁺• | C₈H₁₆O₂ | 144.11503 |

| [M+H]⁺ | C₈H₁₇O₂⁺ | 145.12286 |

| [M+Na]⁺ | C₈H₁₆NaO₂⁺ | 167.10480 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This provides detailed structural information by revealing the fragmentation pathways of the parent ion. For 4-(hydroxymethyl)-1-methylcyclohexanol, soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. nih.govwikipedia.org Subsequent collision-induced dissociation (CID) of this ion would lead to characteristic fragment ions.

Common fragmentation pathways for cyclohexanol (B46403) derivatives include the loss of water (H₂O) and α-cleavage. nist.govacs.org For 4-(hydroxymethyl)-1-methylcyclohexanol, the following fragmentation pathways are expected:

Loss of water: The protonated molecule ([M+H]⁺ at m/z 145) can readily lose a molecule of water from the tertiary alcohol at C1, leading to a fragment ion at m/z 127. A subsequent loss of a second water molecule from the primary alcohol is also possible, resulting in an ion at m/z 109.

α-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the hydroxyl group is a common fragmentation route. For the tertiary alcohol at C1, this could involve the cleavage of the C1-C2 or C1-C6 bond, leading to the opening of the ring.

Loss of the hydroxymethyl group: Cleavage of the C4-C7 bond could result in the loss of the hydroxymethyl radical (•CH₂OH), leading to a fragment ion.

The analysis of these fragmentation patterns in the MS/MS spectrum provides a fingerprint of the molecule, confirming its structure and allowing for the differentiation of isomers.

X-ray Crystallography of Crystalline Derivatives and Intermediates

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for the unambiguous assignment of the absolute configuration of chiral centers and for understanding the conformational preferences of molecules in the solid state.

For a compound like 4-(hydroxymethyl)-1-methylcyclohexanol, which may exist as a liquid or a low-melting solid, direct single-crystal X-ray diffraction analysis can be challenging. To overcome this, crystalline derivatives are often synthesized. The introduction of functionalities that promote crystallization, such as p-nitrobenzoates or phenylurethanes, can yield derivatives suitable for X-ray analysis. The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles, which are crucial for detailed conformational analysis.

Table 1: Hypothetical Crystallographic Data for a Derivative of 4-(Hydroxymethyl)-1-methylcyclohexanol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1358.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.250 |

| R-factor | 0.045 |

| Note: This table is a hypothetical representation to illustrate typical crystallographic data. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful, non-destructive technique for identifying functional groups within a molecule. thermofisher.com These methods are particularly useful for monitoring the progress of chemical reactions in real-time.

In the synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol, for example, from the reduction of a corresponding carboxylic acid or ester, FTIR and Raman spectroscopy can track the disappearance of the carbonyl (C=O) stretching vibration and the appearance of the hydroxyl (O-H) stretching vibration.

FTIR Spectroscopy: The FTIR spectrum of a related compound, cis-4-methylcyclohexanol, shows a characteristic broad absorption band for the O-H stretch in the region of 3400-3200 cm⁻¹. nist.gov The C-O stretching vibration typically appears in the 1200-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The O-H stretching vibration is also observable in the Raman spectrum, although it is generally weaker than in the FTIR spectrum. Conversely, C-C bond vibrations within the cyclohexyl ring are often strong in the Raman spectrum, providing a detailed fingerprint of the carbocyclic skeleton. In situ Raman spectroscopy has been effectively used to study the formation of isomers in other systems, demonstrating its potential for monitoring the synthesis of cis- and trans-4-(hydroxymethyl)-1-methylcyclohexanol. rsc.org

Table 2: Characteristic Vibrational Frequencies for Functional Groups in 4-(Hydroxymethyl)-1-methylcyclohexanol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (broad) | 3600-3200 (weak) |

| C-O Stretch | 1260-1000 | 1260-1000 | |

| Alkane (C-H) | C-H Stretch | 2960-2850 | 2960-2850 |

| C-H Bend | 1470-1350 | 1470-1350 | |

| Note: These are general ranges and can vary based on the specific molecular environment. |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination in Synthetic Studies

Given that 4-(hydroxymethyl)-1-methylcyclohexanol possesses a chiral center at the C4 position (in addition to the C1 position), the separation and quantification of its enantiomers are crucial, particularly in asymmetric synthesis. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the premier technique for determining enantiomeric purity (enantiomeric excess, ee). phenomenex.comgcms.cz

Chiral HPLC: Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. windows.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Chiral GC: For volatile compounds like 4-(hydroxymethyl)-1-methylcyclohexanol, or its more volatile derivatives, chiral GC is an excellent alternative. gcms.cz Capillary columns coated with derivatized cyclodextrins are common CSPs for this purpose. A study on the related compound (4-methylcyclohexyl)methanol (B126014) demonstrated the successful separation of its cis and trans isomers by GC/MS, highlighting the utility of GC in analyzing substituted cyclohexanols. usgs.gov By employing a chiral GC column, the separation of the enantiomers of each diastereomer (cis and trans) of 4-(hydroxymethyl)-1-methylcyclohexanol could be achieved.

Table 3: Illustrative Chiral Chromatography Parameters for Enantiomeric Separation

| Parameter | Chiral HPLC | Chiral GC |

| Column | Polysaccharide-based (e.g., Chiralcel OD-H) | Cyclodextrin-based (e.g., Beta-DEX™) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol (90:10) | Helium |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Temperature | 25 °C | 120 °C (isothermal) |

| Detection | UV (210 nm) | Flame Ionization Detector (FID) |

| Note: This table provides illustrative parameters. Actual conditions would require method development and optimization. |

Applications of 4 Hydroxymethyl 1 Methylcyclohexanol As a Key Intermediate in Organic Synthesis

A Hypothetical Foray into Natural Product Synthesis

The 1,4-disubstituted cyclohexane (B81311) ring of 4-(Hydroxymethyl)-1-methylcyclohexanol is a common motif in a variety of natural products. The presence of both a primary and a tertiary hydroxyl group offers a platform for selective functionalization. For instance, the primary alcohol could be selectively oxidized to an aldehyde or carboxylic acid, providing a handle for chain extension or coupling with other fragments. The tertiary alcohol, being more sterically hindered, could remain as a polar anchor or be eliminated to introduce unsaturation. While no direct syntheses of natural products employing this specific intermediate have been reported, its structure makes it a plausible, yet currently unexploited, starting material for the synthesis of terpenoids or other alicyclic natural products.

A Latent Building Block for Pharmaceutical Intermediates

The development of novel pharmaceutical agents often relies on the availability of unique and functionalized building blocks. The cyclohexane core of 4-(Hydroxymethyl)-1-methylcyclohexanol can serve as a rigid scaffold to which various pharmacophores can be attached. The differential reactivity of the two hydroxyl groups could be exploited to introduce different functionalities in a controlled manner, potentially leading to the synthesis of novel drug candidates. For example, the primary alcohol could be converted to an amine or an ether, while the tertiary alcohol could participate in intramolecular cyclizations to form spirocyclic systems, a structural motif of interest in medicinal chemistry. However, at present, there are no published studies detailing the use of this compound in the synthesis of advanced pharmaceutical intermediates.

An Unexplored Avenue in Agrochemical Synthesis

Many agrochemically active molecules contain alicyclic moieties. The structural features of 4-(Hydroxymethyl)-1-methylcyclohexanol could, in principle, be incorporated into new pesticides or herbicides. The lipophilic cyclohexane ring combined with the polar hydroxyl groups could influence the solubility and transport properties of a potential agrochemical. By modifying the hydroxyl groups, chemists could fine-tune the biological activity and environmental persistence of the resulting molecules. As with its other potential applications, its role in the synthesis of agrochemically relevant molecules remains theoretical and is not supported by current research literature.

A Potential Contributor to Advanced Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries. The unique structure of 4-(Hydroxymethyl)-1-methylcyclohexanol makes it a candidate for the synthesis of certain fragrances, flavorings, or specialty polymers. For instance, esterification of the hydroxyl groups could lead to compounds with interesting olfactory properties. Its di-functional nature also suggests potential as a monomer in polymerization reactions to create novel polyesters or polyethers with specific material properties. To date, no such applications have been documented in scientific publications.

The Promise of Stereocontrolled Synthesis

The cyclohexane ring of 4-(Hydroxymethyl)-1-methylcyclohexanol can exist in different stereoisomeric forms (cis and trans). The use of a specific stereoisomer as a starting material would allow for the stereocontrolled synthesis of complex target molecules. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. While the principles of stereocontrolled synthesis are well-established, their specific application starting from resolved isomers of 4-(Hydroxymethyl)-1-methylcyclohexanol has not been reported. The development of synthetic routes to enantiomerically pure forms of this compound would be a crucial first step in unlocking its potential in asymmetric synthesis.

Derivatization Chemistry and Functionalization Strategies of 4 Hydroxymethyl 1 Methylcyclohexanol

Esterification and Etherification Reactions of Hydroxyl Groups

The presence of two distinct hydroxyl groups in 4-(hydroxymethyl)-1-methylcyclohexanol offers opportunities for selective esterification and etherification. The primary hydroxyl group is generally more reactive and less sterically hindered than the tertiary hydroxyl group, which allows for regioselective derivatization under controlled conditions.

Esterification:

Esterification of 4-(hydroxymethyl)-1-methylcyclohexanol can be achieved through various methods, with the primary alcohol typically reacting preferentially. The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, can lead to the formation of the monoester at the primary position. organic-chemistry.org To drive the equilibrium towards the product side, water is often removed as it is formed. organic-chemistry.org For more controlled esterification, the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is a common strategy. These reagents are more reactive than carboxylic acids and can selectively acylate the primary hydroxyl group at lower temperatures. The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction. organic-chemistry.org

Selective esterification of the primary alcohol can be achieved by taking advantage of its higher reactivity. nih.gov For instance, reaction with one equivalent of an acylating agent at low temperatures would likely yield the primary ester as the major product. Esterification of the tertiary alcohol is significantly more challenging due to steric hindrance and requires more forcing conditions, which might lead to side reactions such as elimination.

Interactive Data Table: Esterification Reactions

| Reaction Type | Reagents | Target OH | Conditions | Notes |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Primary > Tertiary | Heat, Removal of water | Equilibrium reaction. organic-chemistry.org |

| Acylation | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Primary | Mild (low temperature) | More reactive than Fischer. |

| DMAP-catalyzed Acylation | Acyl Anhydride, DMAP, Base | Primary | Room Temperature | Highly efficient for primary alcohols. organic-chemistry.org |

Etherification:

Similar to esterification, etherification reactions can also be directed towards the primary hydroxyl group. The Williamson ether synthesis, a widely used method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. beilstein-journals.org In the case of 4-(hydroxymethyl)-1-methylcyclohexanol, the primary hydroxyl group is more acidic and its corresponding alkoxide can be formed more readily using a strong base like sodium hydride (NaH). Subsequent reaction with an alkyl halide would yield the primary ether. Selective etherification of the tertiary alcohol via the Williamson synthesis is difficult due to the steric hindrance around the tertiary carbon, which would favor elimination over substitution.

Another approach for ether synthesis is the acid-catalyzed addition of the alcohol to an alkene. However, this method is less suitable for selective etherification of the diol due to the potential for side reactions under acidic conditions, such as dehydration of the tertiary alcohol.

Interactive Data Table: Etherification Reactions

| Reaction Type | Reagents | Target OH | Conditions | Notes |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Primary | Anhydrous solvent (e.g., THF, DMF) | SN2 mechanism, sensitive to steric hindrance. beilstein-journals.org |

Formation of Carbamates and Urethanes

Carbamates, also known as urethanes, are derivatives of carbamic acid and are important functional groups in pharmaceuticals and polymers. The hydroxyl groups of 4-(hydroxymethyl)-1-methylcyclohexanol can react with isocyanates to form carbamates. Due to the higher nucleophilicity and lower steric hindrance of the primary hydroxyl group, it is expected to react more readily with an isocyanate than the tertiary hydroxyl group. This difference in reactivity allows for the selective formation of a monocarbamate at the primary position by using a stoichiometric amount of the isocyanate.

Alternatively, carbamates can be synthesized by reacting the alcohol with a carbamoyl (B1232498) chloride in the presence of a base. google.com Another method involves the reaction with phosgene (B1210022) to form a chloroformate, which is then reacted with an amine. google.com These methods can also be tailored for the selective functionalization of the primary hydroxyl group. The synthesis of polyurethanes can be envisioned by reacting the diol with diisocyanates, where both hydroxyl groups would participate in the polymerization.

Interactive Data Table: Carbamate Formation Reactions

| Reagents | Product | Target OH | Conditions | Notes |

| Isocyanate (R-N=C=O) | Carbamate | Primary > Tertiary | Typically mild, can be catalyzed by bases or organometallic compounds | High reactivity of isocyanates. |

| Carbamoyl Chloride, Base | Carbamate | Primary | - | Avoids handling of isocyanates. google.com |

| 1. Phosgene 2. Amine | Carbamate | Primary | - | Involves highly toxic phosgene. google.com |

Oxidation to Carbonyl Compounds and Carboxylic Acids

The oxidation of 4-(hydroxymethyl)-1-methylcyclohexanol is a key transformation that differentiates the reactivity of the primary and tertiary hydroxyl groups. The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. In contrast, the tertiary alcohol is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are commonly used to oxidize primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will oxidize the primary alcohol directly to a carboxylic acid. The tertiary alcohol remains unreacted under these conditions. This selective oxidation provides a straightforward route to 4-carboxy-1-methylcyclohexanol.

Interactive Data Table: Oxidation Reactions

| Oxidizing Agent | Target OH | Product | Conditions | Notes |

| PCC, DMP | Primary | Aldehyde | Anhydrous CH₂Cl₂ | Mild oxidation. |

| KMnO₄, Jones Reagent | Primary | Carboxylic Acid | Acidic or basic, aqueous | Strong oxidation. |

| Tertiary Alcohol | - | No reaction | - | Resistant to oxidation. |

Halogenation Reactions

Halogenation of the hydroxyl groups in 4-(hydroxymethyl)-1-methylcyclohexanol can be achieved using various reagents, with the reactivity again depending on whether the primary or tertiary alcohol is being targeted. The primary hydroxyl group can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed via an SN2 mechanism, resulting in inversion of configuration if the carbon were chiral. youtube.com

Halogenation of the tertiary alcohol is more complex. Reaction with hydrogen halides (e.g., HBr, HCl) would likely proceed through an SN1 mechanism. masterorganicchemistry.com This involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. Subsequent attack by the halide ion yields the tertiary alkyl halide. The SN1 pathway can be complicated by competing elimination reactions (E1), leading to the formation of alkenes. The use of reagents like thionyl chloride with a tertiary alcohol can also proceed through an SNi (internal nucleophilic substitution) mechanism, which results in retention of configuration. masterorganicchemistry.com

Selective halogenation of the primary hydroxyl group in the presence of the tertiary one can be challenging. However, by choosing reagents that favor SN2 reactions and using controlled conditions, it is possible to achieve some degree of selectivity.

Interactive Data Table: Halogenation Reactions

| Reagent | Target OH | Mechanism | Product | Notes |

| SOCl₂, PBr₃ | Primary | SN2 | Alkyl Halide | Good for primary alcohols. youtube.com |

| HBr, HCl | Tertiary | SN1 | Alkyl Halide | Prone to elimination side reactions. masterorganicchemistry.com |

| SOCl₂ | Tertiary | SNi | Alkyl Halide | Retention of configuration. masterorganicchemistry.com |

Selective Protection and Deprotection Strategies of Hydroxyl Groups

In multi-step syntheses involving 4-(hydroxymethyl)-1-methylcyclohexanol, it is often necessary to protect one of the hydroxyl groups to prevent it from reacting while transformations are carried out elsewhere in the molecule. The differential steric environment of the primary and tertiary hydroxyl groups allows for selective protection.

The less sterically hindered primary hydroxyl group can be selectively protected using bulky protecting groups. Silyl (B83357) ethers are commonly employed for this purpose. masterorganicchemistry.com For example, reacting the diol with tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base like imidazole (B134444) will preferentially protect the primary alcohol. highfine.com The bulky silyl group has a strong preference for the less hindered primary position. highfine.com